molecular formula C6H8Br2N2 B1439912 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide CAS No. 1299607-37-6

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide

Cat. No.: B1439912
CAS No.: 1299607-37-6
M. Wt: 267.95 g/mol
InChI Key: OJMMWYIWWKYSBY-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position on the pyridine ring, along with an amine group at the 2-position. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Bromination of 5-Methylpyridin-2-ylamine: The compound can be synthesized by the bromination of 5-methylpyridin-2-ylamine using bromine in an appropriate solvent, such as acetic acid.

  • Reduction of 3-Bromo-5-methylpyridin-2-one: Another method involves the reduction of 3-bromo-5-methylpyridin-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 3-bromo-5-methyl-pyridine-2-one.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions at the bromine or methyl positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: 3-bromo-5-methyl-pyridine-2-one

  • Reduction Products: 3-bromo-5-methyl-pyridin-2-amine

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is widely used in scientific research due to its versatility as an intermediate. It finds applications in:

  • Chemistry: Used as a building block for the synthesis of more complex organic compounds.

  • Biology: Employed in the study of biological systems and the development of bioactive molecules.

  • Medicine: Utilized in the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Chloro-5-methyl-pyridin-2-ylamine hydrochloride

  • 3-Iodo-5-methyl-pyridin-2-ylamine hydroiodide

  • 3-Fluoro-5-methyl-pyridin-2-ylamine hydrofluoride

Uniqueness: 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is unique due to its bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

3-bromo-5-methylpyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMWYIWWKYSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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